5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques and single-crystal X-ray diffraction . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties, and the molecular electrostatic potential map can be produced using optimized structures .Scientific Research Applications
Structural Analysis and DFT Calculations
The compound has been studied for its structural geometry (bond lengths, bond angles, and torsion angles), and electronic properties. The Density Functional Theory (DFT) method at B3LYP level 6-31+ G(d,p), 6-31++ G(d,p) and 6-311+ G(d,p) basis sets in the ground state have been used for these calculations . The NBO analysis suggested that the molecular system contains N-H…N hydrogen bonding, strong conjugative interactions, and the molecule becomes more polarized owing to the movement of π-electron cloud from donor to acceptor .
Nonlinear Optical Material
The compound exhibited n→π* UV absorption peak of UV cut-off edge, and a great magnitude of the first-order hyperpolarizability was observed. The obtained results suggest that the compound could have potential application as a Nonlinear Optical (NLO) material .
Antiviral Activity
The compound has shown certain anti-tobacco mosaic virus activity. This suggests that it could be used in the development of antiviral drugs .
Antimicrobial Activity
The compound has demonstrated potent antibacterial activity against Gram-negative bacteria. It also showed significant antifungal activity against Candida albicans and Candida glabrata .
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
The future directions for research on “5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” could involve further exploration of its synthesis, structure, reactivity, mechanism of action, and biological activities. Additionally, its safety profile and potential applications could be investigated further .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the function of these targets, leading to changes in cellular activity.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels.
properties
IUPAC Name |
5-(4-chloroanilino)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-5-1-3-6(4-2-5)12-9-7(8(11)16)13-15-14-9/h1-4H,(H2,11,16)(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQCLYMMUONBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNN=C2C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
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